2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-3-phenylquinazolin-4(3H)-one
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Overview
Description
2-[(2-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHYL)SULFANYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes a quinazolinone core, a phenyl group, and a piperazine moiety substituted with a nitro and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHYL)SULFANYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple stepsThe nitro and trifluoromethyl groups are then introduced through nitration and trifluoromethylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-[(2-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHYL)SULFANYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
2-[(2-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHYL)SULFANYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-[(2-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHYL)SULFANYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can participate in electron transfer reactions, while the piperazine moiety can interact with receptors or enzymes. These interactions can modulate biological pathways and result in specific effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Shares the nitro and trifluoromethyl groups but lacks the quinazolinone core.
4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl(phenyl)methanone: Contains a similar piperazine moiety but differs in the overall structure.
Uniqueness
The uniqueness of 2-[(2-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHYL)SULFANYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its combination of functional groups and structural elements, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C27H24F3N5O3S |
---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
2-[2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C27H24F3N5O3S/c28-27(29,30)19-10-11-23(24(18-19)35(37)38)33-14-12-32(13-15-33)16-17-39-26-31-22-9-5-4-8-21(22)25(36)34(26)20-6-2-1-3-7-20/h1-11,18H,12-17H2 |
InChI Key |
YZLOHBBRWKHINX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C5=C(C=C(C=C5)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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